molecular formula C14H17ClFN3O B1449110 2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1803593-21-6

2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No. B1449110
M. Wt: 297.75 g/mol
InChI Key: BGKLAZUOAJGRRP-UHFFFAOYSA-N
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Description

“2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also features a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The presence of a fluorine atom and a methyl group on the phenyl ring could potentially affect the molecule’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and 1,2,4-oxadiazole rings would likely contribute to the molecule’s rigidity, while the fluorine and methyl groups could influence its electronic properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperidine ring is known to participate in various chemical reactions, including substitutions and ring-opening reactions. The 1,2,4-oxadiazole ring is also reactive and can undergo reactions such as nucleophilic substitutions .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involving 1,2,4-oxadiazol and piperidine structures has been explored. For instance, one study involved synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, indicating the interest in such compounds for their potential biological activities, including antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Antimicrobial Activities

  • Compounds with 1,3,4-oxadiazole and piperidine structures have shown moderate to significant antimicrobial activities. This is evident from research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and similar compounds (Khalid et al., 2016).

Anticancer Potential

  • The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been conducted to assess their potential as anticancer agents. Some synthesized compounds showed strong anticancer properties relative to known drugs (Rehman et al., 2018).

Novel Drug Development

  • A compound closely related to the requested chemical structure, ADX47273, a potent metabotropic glutamate receptor 5-selective positive allosteric modulator, has shown preclinical antipsychotic-like and procognitive activities. This demonstrates the potential of such compounds in the development of new drugs for neurological conditions (Liu et al., 2008).

Antifungal Applications

  • Novel compounds with piperidine and 1,2,4-oxadiazole structures have been synthesized and tested for antifungal activities. Some of these compounds have shown comparable activity to established antifungal drugs (Sangshetti & Shinde, 2011).

Herbicidal Use

  • The synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated their potential as herbicides, showing high activity against graminaceous plants without harming crops (Tajik & Dadras, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for misuse . Proper handling and storage procedures should be followed to minimize risks .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and determining its biological activity and potential applications .

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.ClH/c1-9-8-10(5-6-11(9)15)13-17-14(19-18-13)12-4-2-3-7-16-12;/h5-6,8,12,16H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKLAZUOAJGRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C3CCCCN3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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